Cas no 147992-27-6 (4-Bromo-1-(difluoromethoxy)-2-fluorobenzene)

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene is a fluorinated aromatic compound featuring a bromo substituent at the 4-position and a difluoromethoxy group at the 1-position, with an additional fluorine atom at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the bromo substituent offers a reactive site for further functionalization via cross-coupling reactions. Its high purity and well-defined reactivity profile make it suitable for precision applications in medicinal chemistry and material science. The compound is typically handled under inert conditions to ensure stability.
4-Bromo-1-(difluoromethoxy)-2-fluorobenzene structure
147992-27-6 structure
Product Name:4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
CAS No:147992-27-6
MF:C7H4BrF3O
MW:241.005271911621
MDL:MFCD11036067
CID:100610
PubChem ID:15681630
Update Time:2025-06-08

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-1-(difluoromethoxy)-2-fluorobenzene
    • 1-Bromo-3-fluoro-4-(difluoromethoxy)benzene
    • 3-FLUORO-4-(DIFLUOROMETHOXY)BROMOBENZENE
    • 4-Bromo-1-(difluoromethoxy)-2-fluoro-benzene
    • 4-Bromo-2-fluoro-1-(difluoromethoxy)benzene
    • Benzene,4-bromo-1-(difluoromethoxy)-2-fluoro-
    • 4-Bromo-alpha,alpha,2-trifluoroanisole
    • 4-(Difluoromethoxy)-3-fluorobromobenzene
    • 4-Bromo-1-difluoromethoxy-2-fluoro-benzene
    • Benzene, 4-bromo-1-(difluoromethoxy)-2-fluoro-
    • AKOS015835494
    • SY035786
    • FT-0735662
    • J-008430
    • AMY37732
    • SCHEMBL246292
    • 147992-27-6
    • CS-0077243
    • DTXSID20576792
    • MFCD11036067
    • CK2371
    • EN300-204250
    • Z55672072
    • PS-11659
    • DB-063745
    • MDL: MFCD11036067
    • Inchi: 1S/C7H4BrF3O/c8-4-1-2-6(5(9)3-4)12-7(10)11/h1-3,7H
    • InChI Key: DOMDQZCKLBEOTD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)OC(F)F

Computed Properties

  • Exact Mass: 239.94000
  • Monoisotopic Mass: 239.93976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.660
  • Boiling Point: 211 ºC
  • Flash Point: 97 ºC
  • PSA: 9.23000
  • LogP: 3.18960

4-Bromo-1-(difluoromethoxy)-2-fluorobenzene Pricemore >>

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